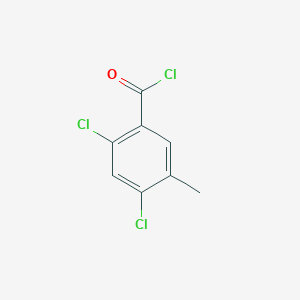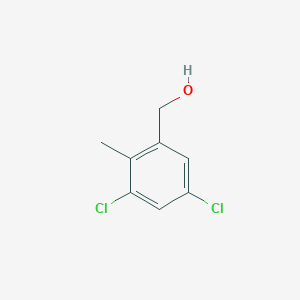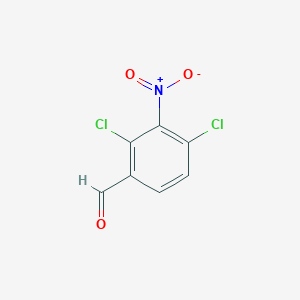
3,4-Dibromo-2-fluorobenzoic acid
Overview
Description
3,4-Dibromo-2-fluorobenzoic acid is a halogenated benzoic acid derivative with the molecular formula C7H3Br2FO2 and a molecular weight of 297.91 g/mol . This compound is characterized by the presence of two bromine atoms and one fluorine atom attached to the benzene ring, making it a valuable intermediate in organic synthesis and various chemical reactions.
Mechanism of Action
Target of Action
Benzoic acid derivatives are generally known to interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
The mode of action of 3,4-Dibromo-2-fluorobenzoic acid is likely to involve interactions with its targets via processes such as free radical bromination, nucleophilic substitution, and oxidation . The compound’s bromine and fluorine atoms may play a crucial role in these interactions, potentially enhancing its reactivity and selectivity .
Biochemical Pathways
Benzoic acid derivatives can influence a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
The compound’s bromine and fluorine atoms may influence its pharmacokinetic properties, potentially affecting its absorption, distribution, metabolism, and excretion in the body .
Result of Action
The compound’s interactions with its targets can lead to changes in cellular function, potentially influencing various biological processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and specific conditions within the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-2-fluorobenzoic acid typically involves the bromination and fluorination of benzoic acid derivatives. One common method includes the bromination of 2-fluorobenzoic acid using bromine or bromine-containing reagents under controlled conditions . The reaction is usually carried out in the presence of a solvent such as acetic acid or sulfuric acid to facilitate the bromination process.
Industrial Production Methods
Industrial production of this compound may involve multi-step processes, including the preparation of intermediates such as 2,4-dibromo-5-fluorobenzonitrile, followed by hydrolysis to obtain the final product . The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3,4-Dibromo-2-fluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted with other functional groups using reagents such as aryl boronic acids in palladium-catalyzed Suzuki-Miyaura coupling reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions to form biaryl intermediates.
Bromine and Fluorine Reagents: Utilized in the initial synthesis steps to introduce halogen atoms onto the benzene ring.
Major Products Formed
The major products formed from reactions involving this compound include various substituted benzoic acid derivatives and biaryl compounds, which are valuable intermediates in organic synthesis .
Scientific Research Applications
3,4-Dibromo-2-fluorobenzoic acid has several applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluorobenzoic acid: Another halogenated benzoic acid with similar reactivity but different substitution patterns.
2,4-Dibromo-5-fluorobenzoic acid: A closely related compound with a different arrangement of bromine and fluorine atoms.
Uniqueness
3,4-Dibromo-2-fluorobenzoic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other halogenated benzoic acids. This uniqueness makes it a valuable intermediate in the synthesis of complex organic molecules and specialty chemicals .
Properties
IUPAC Name |
3,4-dibromo-2-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2FO2/c8-4-2-1-3(7(11)12)6(10)5(4)9/h1-2H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMZJORHFKMXMGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)F)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.90 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-{[4-(aminomethyl)piperidin-1-yl]sulfonyl}acetate hydrochloride](/img/structure/B3110571.png)













